molecular formula C22H25Cl2N7O2S B13359849 3-Chloro Dasatinib

3-Chloro Dasatinib

Cat. No.: B13359849
M. Wt: 522.4 g/mol
InChI Key: HPWFWZAYVBMNLJ-UHFFFAOYSA-N
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Description

3-Chloro Dasatinib: is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and others, making it a versatile and powerful anti-cancer agent . The addition of a chlorine atom to dasatinib’s structure enhances its chemical properties, potentially improving its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro Dasatinib involves several key steps:

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:

Chemical Reactions Analysis

Types of Reactions:

3-Chloro Dasatinib undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution Products: Various derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the compound with altered electronic properties.

    Reduction Products: Reduced forms with different chemical reactivity.

Scientific Research Applications

Chemistry:

3-Chloro Dasatinib is used as a building block in the synthesis of more complex molecules.

Biology:

In biological research, this compound is used to study the inhibition of tyrosine kinases and their role in cellular signaling pathways. It helps in understanding the molecular mechanisms of cancer progression and resistance .

Medicine:

The primary application of this compound is in the treatment of leukemia. Its ability to inhibit multiple tyrosine kinases makes it a valuable therapeutic agent for patients with chronic myeloid leukemia and acute lymphoblastic leukemia .

Industry:

In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its chemical properties make it a versatile compound for various applications .

Mechanism of Action

3-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and others. These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of 3-Chloro Dasatinib:

Properties

Molecular Formula

C22H25Cl2N7O2S

Molecular Weight

522.4 g/mol

IUPAC Name

N-(2,3-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25Cl2N7O2S/c1-13-3-4-15(23)19(24)20(13)29-21(33)16-12-25-22(34-16)28-17-11-18(27-14(2)26-17)31-7-5-30(6-8-31)9-10-32/h3-4,11-12,32H,5-10H2,1-2H3,(H,29,33)(H,25,26,27,28)

InChI Key

HPWFWZAYVBMNLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Origin of Product

United States

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